molecular formula C9H10N2O4 B136336 Methyl 6-acetamido-3-hydroxypicolinate CAS No. 152824-40-3

Methyl 6-acetamido-3-hydroxypicolinate

Cat. No.: B136336
CAS No.: 152824-40-3
M. Wt: 210.19 g/mol
InChI Key: CAQBEYZFNGYKQH-UHFFFAOYSA-N
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Description

Methyl 6-acetamido-3-hydroxypicolinate is a compound belonging to the picolinic acid derivatives. It has the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetamido-3-hydroxypicolinate typically involves the acylation of 6-amino-3-hydroxypicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetamido-3-hydroxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-acetamido-3-hydroxypicolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel herbicides and pesticides .

Mechanism of Action

The mechanism of action of Methyl 6-acetamido-3-hydroxypicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-acetamido-3-hydroxypicolinate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetamido and hydroxyl groups make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 6-acetamido-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5(12)10-7-4-3-6(13)8(11-7)9(14)15-2/h3-4,13H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBEYZFNGYKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570388
Record name Methyl 6-acetamido-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152824-40-3
Record name Methyl 6-acetamido-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.57 g (4.7 mmol) of the obtained methyl 6-acetylamino-3-benzyloxypicolinate and 0.2 g of 10% palladium carbon were added to 100 ml of methanol, and the mixture was hydrogenated under atmospheric pressure. After completion of the reaction, the reaction mixture was filtered and concentrated to obtain crystals, which were washed with diisopropyl ether to obtain methyl 6-acetylamino-3-hydroxypicolinate.
Name
methyl 6-acetylamino-3-benzyloxypicolinate
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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